molecular formula C11H11N3O3 B3100370 Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate CAS No. 136818-44-5

Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate

Cat. No.: B3100370
CAS No.: 136818-44-5
M. Wt: 233.22
InChI Key: XECKYEHLURGTFJ-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of azido esters This compound is characterized by the presence of an azido group (-N3) and a methoxyphenyl group attached to a prop-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate typically involves the reaction of methyl 3-(2-methoxyphenyl)prop-2-enoate with sodium azide (NaN3) under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the azido group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles.

    Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Sodium azide (NaN3) in DMF.

    Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.

    Reduction Reactions: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Cycloaddition Reactions: Triazole derivatives.

    Reduction Reactions: Amino derivatives.

Scientific Research Applications

Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development.

    Bioconjugation: Utilized in the modification of biomolecules for various biological studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-methoxyphenyl)prop-2-enoate: Lacks the azido group, making it less reactive in cycloaddition reactions.

    Methyl (E)-2-azido-3-phenylprop-2-enoate: Similar structure but without the methoxy group, which can influence its reactivity and applications.

Uniqueness

Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate is unique due to the presence of both the azido and methoxy groups, which confer distinct reactivity and potential for diverse applications in organic synthesis and materials science.

Properties

IUPAC Name

methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-16-10-6-4-3-5-8(10)7-9(13-14-12)11(15)17-2/h3-7H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECKYEHLURGTFJ-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C(=O)OC)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C(=O)OC)/N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate
Reactant of Route 2
Reactant of Route 2
Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate
Reactant of Route 4
Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.